pentanoic acid;hydrate CAS No. 201740-80-9](/img/structure/B1626925.png)
(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanoic acid;hydrate
説明
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. It’s possible that it could be synthesized through a series of organic reactions, but without more information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not clear from the available information. More research would be needed to understand how this compound might react under various conditions .科学的研究の応用
Enzyme Inhibition Studies
Compounds with structural characteristics similar to "(2S)-4-Methyl-2-(2-methylpropan-2-yl)oxycarbonylaminopentanoic acid;hydrate" have been synthesized and evaluated for their enzyme inhibitory activities, particularly against human carbonic anhydrase isoenzymes. These enzymes are crucial in physiological processes such as the reversible hydration of carbon dioxide to bicarbonate and protons. Butenoic acid derivatives, for instance, have shown strong inhibition of these enzymes, indicating potential therapeutic applications (Oktay et al., 2016).
Catalytic Reactions and Biomass Conversion
The catalytic hydrogenation and oxidation of levulinic acid, a biomass-derived compound, have been explored, demonstrating the potential of such compounds in generating valuable chemicals like γ-valerolactone (GVL) and methyl-ethyl-ketone (MEK). This research highlights the application of similar compounds in sustainable chemical synthesis and the broader field of green chemistry (Gong et al., 2011).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes, which could be structurally related to the compound , have been synthesized and characterized. These complexes have shown significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).
Coordination Chemistry and Complexation Studies
Research on vanadium(V) complexes with α-hydroxycarboxylic acids demonstrates the importance of such studies in understanding metal-ligand interactions and their implications in various fields, including catalysis and environmental chemistry. These studies help elucidate the coordination geometry and the impact of ligand structure on complex formation (Tracey et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i9+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-GQSAWZRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583865 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)leucine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanoic acid;hydrate | |
CAS RN |
201740-80-9 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)leucine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



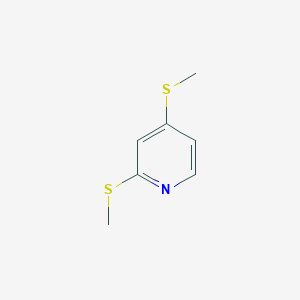
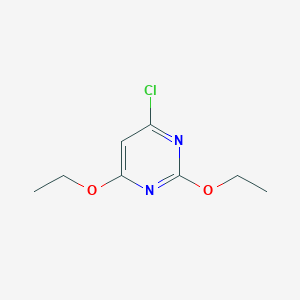
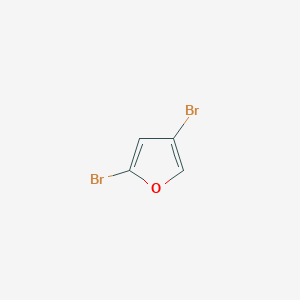
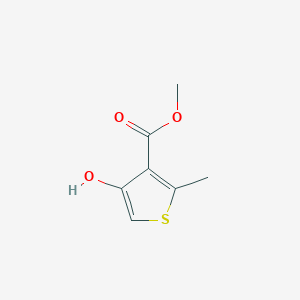

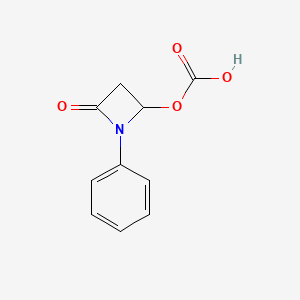
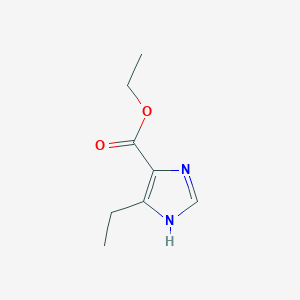
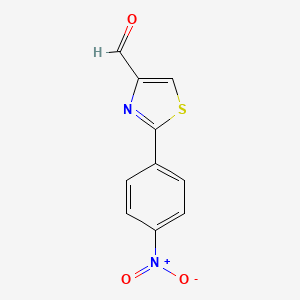
![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)
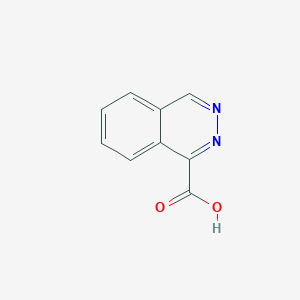
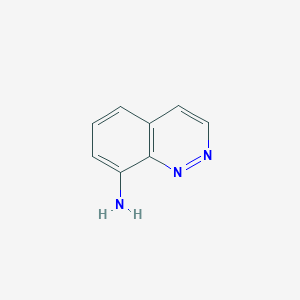
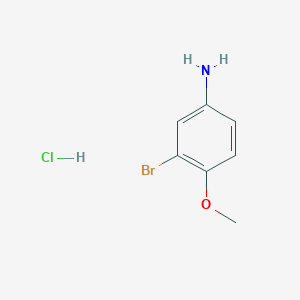
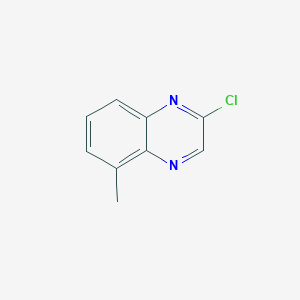
![2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline](/img/structure/B1626865.png)